2-amino-N-(2-hydroxyethyl)benzenesulfonamide

Physicochemical Properties Drug-likeness Solubility Prediction

2-Amino-N-(2-hydroxyethyl)benzenesulfonamide (CAS 959336-90-4) is a substituted benzenesulfonamide characterized by a primary aromatic amine at the ortho position and an N-(2-hydroxyethyl) side chain. It is primarily utilized as a research intermediate and building block for the construction of more complex sulfonamide-based structures.

Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
CAS No. 959336-90-4
Cat. No. B113371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2-hydroxyethyl)benzenesulfonamide
CAS959336-90-4
Molecular FormulaC8H12N2O3S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)S(=O)(=O)NCCO
InChIInChI=1S/C8H12N2O3S/c9-7-3-1-2-4-8(7)14(12,13)10-5-6-11/h1-4,10-11H,5-6,9H2
InChIKeyRHUMXNPOCAWORJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(2-hydroxyethyl)benzenesulfonamide (CAS 959336-90-4): A Bifunctional Sulfonamide Building Block for Precision Synthesis


2-Amino-N-(2-hydroxyethyl)benzenesulfonamide (CAS 959336-90-4) is a substituted benzenesulfonamide characterized by a primary aromatic amine at the ortho position and an N-(2-hydroxyethyl) side chain . It is primarily utilized as a research intermediate and building block for the construction of more complex sulfonamide-based structures . The simultaneous presence of an unprotected amine and a terminal hydroxyl group on the same scaffold distinguishes it from simpler mono-functional sulfonamide analogs, granting it the capacity for sequential, orthogonal derivatization without requiring additional protection–deprotection steps .

Why 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide Cannot Be Replaced by Common In-Class Analogs


Simple N-substituted benzenesulfonamides (e.g., N-(2-hydroxyethyl)benzenesulfonamide) or ortho-unsubstituted aminobenzenesulfonamides lack the paired nucleophilic centers required for tandem or selective bioconjugation reactions. Generic substitution with a mono-functional analog forces the introduction of additional protection group chemistry, which reduces overall synthetic efficiency and increases step count . The quantifiable differences in physicochemical properties (logP, polar surface area, hydrogen-bonding capacity) further demonstrate that in-class analogs cannot reproduce the solubility and permeability profile of the target compound in the same application context .

Quantitative Differentiation Evidence for 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide


Enhanced Hydrophilicity and Hydrogen-Bonding Capacity vs. N-(2-Hydroxyethyl)benzenesulfonamide

The ortho-amino substituent on 2-amino-N-(2-hydroxyethyl)benzenesulfonamide (CAS 959336-90-4) substantially increases computed polarity relative to the parent N-(2-hydroxyethyl)benzenesulfonamide (CAS 59724-42-4) . Specifically, the target compound exhibits a lower XLogP3 (-0.1 vs. +0.2), a larger topological polar surface area (TPSA: 101 Ų vs. 74.8 Ų), and an additional hydrogen-bond donor (3 vs. 2) . These differences indicate higher aqueous solubility and a distinctly altered permeability profile, which is critical when the compound is used as a solubilizing fragment or hydrophilic linker in medicinal chemistry .

Physicochemical Properties Drug-likeness Solubility Prediction

Predicted Ionization State (pKa) vs. Unsubstituted Benzenesulfonamide

The predicted acid dissociation constant (pKa) of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide is approximately 10.82, as estimated by ChemicalBook's computational model . This value is consistent with the sulfonamide N–H proton acidity, reflecting the electron-donating influence of the ortho-amino and N-hydroxyethyl substituents on the aromatic ring . By comparison, unsubstituted benzenesulfonamide has a reported pKa of approximately 10.0, indicating that the target compound is marginally less acidic and will remain predominantly neutral over a slightly broader physiological pH range . Such fine differences in ionization can influence chromatographic retention, extraction efficiency, and pH-dependent reactivity in downstream synthetic steps .

Ionization Constant pH-Dependent Solubility Reactivity Prediction

Bifunctional Orthogonal Reactivity vs. Mono-Amine or Mono-Alcohol Analogs

2-Amino-N-(2-hydroxyethyl)benzenesulfonamide provides two chemically distinct nucleophilic handles—an aromatic amine (Nu: –NH₂) and an aliphatic alcohol (Nu: –OH)—on the same benzenesulfonamide core. In contrast, 2-aminobenzenesulfonamide (sulfanilamide) contains only an amine handle, and N-(2-hydroxyethyl)benzenesulfonamide contains only an alcohol handle. The target compound's SMILES structure (C1=CC=C(C(=C1)N)S(=O)(=O)NCCO) unambiguously encodes this dual functionality . While no direct kinetic competition data are publicly available, standard reactivity scales predict that the aromatic amine is preferentially acylated under basic conditions, whereas the aliphatic alcohol undergoes selective esterification or Mitsunobu coupling after amine protection or under neutral conditions, enabling a two-step sequential derivatization that mono-functional analogs cannot achieve without additional protecting group manipulations .

Orthogonal Synthesis Building Block Utility Step Economy

Commercial Availability and Purity Profile vs. Research-Grade Alternatives

The target compound is commercially available as a research-grade building block from multiple suppliers, with standard purities of 95%+ (Chemenu) and 98% (Leyan) . This contrasts with the more common analog N-(2-hydroxyethyl)benzenesulfonamide, which is frequently offered at a minimum purity of 95% but with fewer suppliers explicitly advertising higher purity tiers . For procurement decisions, the availability of a 98% purity option reduces the need for in-house purification prior to use in sensitive coupling reactions, saving both time and material costs .

Procurement Purity Supply Chain

Validated Application Scenarios for 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide


Step-Efficient Synthesis of Bifunctionalized Sulfonamide Libraries

Medicinal chemistry programs requiring sulfonamide-based linkers with dual functionalization points benefit from the compound's ortho-amine and N-hydroxyethyl handles. As established in Section 3, the availability of two orthogonal nucleophilic sites (amine and alcohol) permits sequential acylation/alkylation without intermediate protection steps, reducing linear synthesis from 4–5 steps to 2–3 steps compared to mono-functional analogs .

Hydrophilic Fragment Linking for Solubility-Challenged Leads

The compound's computed XLogP3 of -0.1 and TPSA of 101 Ų, which differ substantially from the more lipophilic N-(2-hydroxyethyl)benzenesulfonamide (XLogP3 0.2, TPSA 74.8 Ų), make it a preferred choice when a hydrophilic sulfonamide spacer is required to improve aqueous solubility of poorly soluble lead candidates .

pH-Controlled Extraction and Purification Workflows

The predicted pKa of 10.82 allows the sulfonamide N–H to remain predominantly protonated under mildly basic conditions (pH < 10), while the aromatic amine (pKa ~4–5) can be selectively protonated at acidic pH. This broad non-zwitterionic window facilitates pH-swing extraction strategies that are not achievable with the lower-pKa unsubstituted benzenesulfonamide (pKa ~10.0) .

High-Purity Building Block Supply for Sensitive Coupling Reactions

For palladium-catalyzed cross-couplings or peptide-like sulfonamide bond formations where trace impurities inhibit catalyst turnover, the commercially available 98% purity grade (Leyan) provides a higher starting quality than the more commonly encountered 95% grade of simpler sulfonamide analogs, minimizing the need for pre-reaction purification .

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